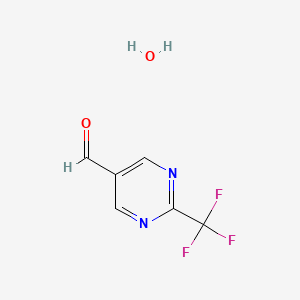
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate is a fluorinated heterocyclic compound with the molecular formula C6H3F3N2O. It is known for its various applications in research and industry due to its unique chemical properties .
Métodos De Preparación
The synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate typically involves the introduction of a trifluoromethyl group into the pyrimidine ring. This can be achieved through various synthetic routes, including nucleophilic substitution reactions and electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert gas to prevent oxidation .
Análisis De Reacciones Químicas
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes. This dual functionality allows the compound to modulate enzyme activity and other biological processes .
Comparación Con Compuestos Similares
2-(Trifluoromethyl)pyrimidine-5-carbaldehyde hydrate can be compared with other similar compounds such as:
- 2-(Trifluoromethyl)pyrimidin-4-ol
- 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone
- Ethyl 2-(2-(trifluoromethyl)pyrimidin-5-yl)acetate
These compounds share the trifluoromethyl group but differ in the position and type of other functional groups. The unique combination of the trifluoromethyl and aldehyde groups in this compound gives it distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C6H5F3N2O2 |
|---|---|
Peso molecular |
194.11 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)pyrimidine-5-carbaldehyde;hydrate |
InChI |
InChI=1S/C6H3F3N2O.H2O/c7-6(8,9)5-10-1-4(3-12)2-11-5;/h1-3H;1H2 |
Clave InChI |
XSCQOJBVPYPZFM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)C(F)(F)F)C=O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methylthiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13671542.png)
![2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)
![4-Chloro-2,5-dimethylfuro[2,3-d]pyrimidine](/img/structure/B13671546.png)



![6-Vinyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13671573.png)




